molecular formula C4H4BrN3 B111901 4-Amino-5-bromopyrimidine CAS No. 1439-10-7

4-Amino-5-bromopyrimidine

Cat. No.: B111901
CAS No.: 1439-10-7
M. Wt: 174 g/mol
InChI Key: IIFAONYUCDAVGA-UHFFFAOYSA-N
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Description

4-Amino-5-bromopyrimidine is a chemical compound that is used in scientific research . It is an inhibitor of thymidine phosphorylase, an enzyme known to be over-expressed in several tumor types and plays a role in metastasis .


Synthesis Analysis

The synthesis of this compound involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .


Molecular Structure Analysis

The molecular formula of this compound is C4H4BrN3 . The InChI key is IIFAONYUCDAVGA-UHFFFAOYSA-N . The structure exists as a three-dimensional coordination polymer .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 174.00 g/mol . It is slightly soluble in water . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 .

Scientific Research Applications

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

4-Amino-5-bromopyrimidine is utilized in the synthesis of new thiazolo[4,5-d]pyrimidine derivatives. These derivatives are formed through a reaction with various isothiocyanates, showing the compound's versatility in creating heterocyclic chemistry structures (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Application in Protein-RNA Cross-linking Studies

This compound is significant in the study of protein-RNA interactions. It is used in UV-induced cross-linking of protein-RNA complexes to enhance the yield of the cross-linking reaction, aiding in the analysis of these complex biological interactions (Kramer et al., 2011).

Involvement in Cine-Amination Reactions

The compound plays a role in cine-amination reactions, particularly in the conversion of 4-R-5-bromopyrimidines to 4-substituted-6-aminopyrimidines. This process involves an SN(ANRORC) mechanism, demonstrating its chemical reactivity and potential in synthetic organic chemistry (Rasmussen, Plas, Grotenhuis, & Koudijs, 1978).

Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters

This compound is used in the synthesis of 5-halopyrimidine-4-carboxylic acid esters via Minisci reactions. This synthesis is crucial for the production of pharmacologically active molecules, highlighting its importance in medicinal chemistry (Regan et al., 2012).

Role in Nucleophilic Aromatic Substitution Reactions

The compound is involved in nucleophilic aromatic substitution reactions (SNH), particularly in the synthesis of substituted pyrimidines, which are essential in the development of new chemical entities (Verbitskiy et al., 2013).

Mechanism of Action

Target of Action

4-Amino-5-bromopyrimidine is primarily known to target thymidine phosphorylase , an enzyme that is over-expressed in several types of tumors . This enzyme plays a crucial role in the metabolism of thymidine, a nucleoside that is integral to DNA synthesis and repair .

Mode of Action

It is believed to inhibit the activity of thymidine phosphorylase, thereby disrupting the normal functioning of this enzyme . This disruption could potentially lead to a decrease in DNA synthesis and repair, which may inhibit the growth and proliferation of tumor cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thymidine metabolic pathway . By inhibiting thymidine phosphorylase, this compound may disrupt the balance of nucleosides necessary for DNA synthesis and repair .

Pharmacokinetics

It is known to be slightly soluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of thymidine phosphorylase . This inhibition could potentially lead to a decrease in DNA synthesis and repair, which may result in the inhibition of tumor cell growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment could potentially affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with this compound and alter its action .

Safety and Hazards

When handling 4-Amino-5-bromopyrimidine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and store away from oxidizing agents .

Properties

IUPAC Name

5-bromopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFAONYUCDAVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437444
Record name 4-Amino-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439-10-7
Record name 4-Amino-5-bromopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyrimidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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